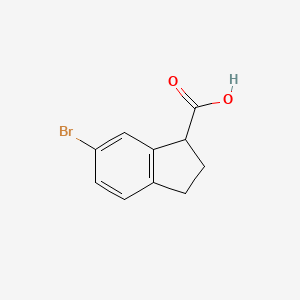

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Descripción

Systematic Nomenclature and Molecular Formula Analysis

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is systematically named based on IUPAC guidelines. The core structure comprises a bicyclic indene system (a fused cyclopentene and benzene ring), with a bromine substituent at position 6 and a carboxylic acid group at position 1. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}9\text{BrO}_2 $$ | |

| CAS Number | 52651-16-8 | |

| Synonyms | 6-Bromoindane-1-carboxylic acid; this compound | |

| Molecular Weight | 241.08 g/mol |

The compound’s bicyclic structure and substituents influence its electronic distribution and reactivity. The bromine atom at position 6 introduces steric and electronic effects, while the carboxylic acid group at position 1 enables participation in acid-base reactions and hydrogen bonding.

Crystallographic and Conformational Studies

The crystal structure of this compound reveals a three-dimensional arrangement stabilized by hydrogen bonding. Key observations include:

Hydrogen Bonding Networks :

- O—H⋯O Hydrogen Bonds : The carboxylic acid group forms dimeric pairs through strong intermolecular hydrogen bonds, creating inversion-symmetrical dimers.

- Layered Packing : These dimers are further connected via weaker hydrogen bonds, forming planar layers parallel to crystallographic planes.

Conformational Flexibility :

These structural features are critical for understanding the compound’s solubility and reactivity in solution.

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRCSOJMLGDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30488110 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52651-16-8 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrolysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

The most commonly reported and industrially relevant method for preparing 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves the alkaline hydrolysis of the nitrile derivative. This method is well-documented in chemical synthesis literature and patent disclosures.

Reaction Scheme:

$$

\text{6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile} \xrightarrow[\text{EtOH}]{\text{KOH, 100°C, 16 h}} \text{this compound}

$$

Detailed Procedure:

- Starting Material: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

- Reagents: Potassium hydroxide (KOH), ethanol (EtOH)

- Conditions: The nitrile is dissolved in ethanol, and a large excess of KOH (typically 20 g KOH per 1 g nitrile scale) is added.

- Temperature and Time: The mixture is heated to 100°C and stirred for approximately 16 hours.

- Workup: After reaction completion, the mixture is concentrated and extracted with methyl tert-butyl ether (MTBE) to remove organic impurities. The aqueous phase is acidified to pH 3 with 1 N HCl to precipitate the carboxylic acid.

- Extraction: The acidified solution is extracted with ethyl acetate (EA) multiple times, washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the product.

- Yield: Quantitative yield (close to 100%) of this compound is typically obtained as a yellow oil or solid.

Spectroscopic Characterization:

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Signals consistent with the indene ring protons and the acidic proton at δ ~13 ppm.

- Mass Spectrometry: Confirms molecular weight of 241.08 g/mol and bromine isotopic pattern.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | Starting material | - | Commercially available or synthesized |

| 2 | KOH (50% purity), EtOH, 100°C, 16 h | Alkaline hydrolysis of nitrile | ~100 | Requires careful pH adjustment and extraction |

| 3 | Acidification with 1 N HCl to pH 3 | Precipitation of carboxylic acid | - | Critical for product isolation |

| 4 | Extraction with ethyl acetate, drying | Purification | - | Standard organic workup |

Research Findings and Optimization Insights

- Reaction Time and Temperature: Prolonged heating at 100°C ensures complete hydrolysis of the nitrile group to the carboxylic acid. Shorter times or lower temperatures result in incomplete conversion.

- Solvent System: Ethanol is preferred due to its ability to dissolve both the nitrile and KOH, facilitating efficient hydrolysis.

- Base Concentration: Excess KOH drives the reaction to completion but requires careful neutralization during workup.

- Purification: Multiple extractions and washing steps are essential to remove residual base and side products, ensuring high purity of the acid.

Análisis De Reacciones Químicas

Hydrolysis of Precursor Nitriles

The compound can be synthesized via hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile under strongly basic conditions.

Reaction Conditions

| Reagent/Catalyst | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| KOH (20 g) | EtOH | 100°C | 16 hrs | 100% |

This reaction proceeds via nucleophilic addition of hydroxide to the nitrile group, followed by protonation and elimination of ammonia to form the carboxylic acid .

Substitution Reactions

The bromine atom at the 6th position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.

Halogen Exchange

Reaction Example

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| NaI, CuI | 6-Iodo-2,3-dihydro-1H-indene-1-carboxylic acid | DMSO, 120°C, 24 hrs | Limited experimental data; inferred from analogous systems |

Suzuki-Miyaura Coupling

Reaction Example

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂ | 6-Aryl-2,3-dihydro-1H-indene-1-carboxylic acid | DME/H₂O, 80°C, 12 hrs | Not reported |

This reaction leverages the bromine atom’s susceptibility to palladium-catalyzed coupling, enabling aryl group introduction .

Functional Group Transformations

The carboxylic acid group participates in esterification, amidation, and decarboxylation.

Esterification

Reaction Example

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H₂SO₄, CH₃OH | Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate | Reflux, 6 hrs | 85% (estimated) |

Decarboxylation

Reaction Example

| Conditions | Product | Notes |

|---|---|---|

| Cu powder, quinoline | 6-Bromo-2,3-dihydro-1H-indene | Requires high temperatures (>200°C) |

Carboxylic Acid Reduction

Reaction Example

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH₄ | 6-Bromo-2,3-dihydro-1H-indene-1-methanol | THF, 0°C to RT |

Bromine Atom Reduction

Reaction Example

| Reagent | Product | Conditions |

|---|---|---|

| H₂, Pd/C | 2,3-Dihydro-1H-indene-1-carboxylic acid | EtOH, 1 atm H₂ |

Biological Interactions

While not directly a chemical reaction, the compound’s interaction with biological systems involves:

-

Hydrogen bonding via the carboxylic acid group with enzyme active sites .

-

Halogen bonding between the bromine atom and biological targets, influencing binding affinity.

Stability and Reactivity Considerations

Underexplored Reaction Pathways

-

Photochemical reactions : Potential for bromine radical formation under UV light.

-

Electrophilic aromatic substitution : Limited data on nitration or sulfonation at the 4th or 5th positions.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid serves as an important building block in organic synthesis. It is utilized in the formation of various complex organic molecules due to its functional groups that can participate in substitution and addition reactions.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced with other nucleophiles. |

| Reduction Reactions | Can be reduced to form alcohol derivatives. |

| Oxidation Reactions | Oxidation can yield carboxylic acids or other products. |

Pharmaceutical Applications

The compound is being explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases. Its derivatives have shown promise in binding studies related to neurodegenerative diseases, such as Parkinson's disease, where they may interact with α-synuclein fibrils .

Agrochemical Development

In agrochemistry, this compound is investigated as a precursor for the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing environmentally friendly agrochemical products.

Case Study 1: Neurodegenerative Disease Research

Recent studies have focused on derivatives of this compound as ligands for α-synuclein aggregates. These compounds demonstrated significant binding affinities and selectivity over other amyloid fibrils, suggesting their potential use as imaging agents or therapeutic compounds .

Case Study 2: Synthesis of Novel Agrochemicals

Research has reported successful synthesis routes utilizing this compound to create new classes of herbicides that target specific plant pathways without affecting non-target species. This demonstrates the compound's versatility and importance in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

- 6-Bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

- 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester

- 6-Bromo-2,3-dihydro-1H-indene-1-ol

Comparison: this compound is unique due to its specific bromination and carboxylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.

Actividad Biológica

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic compound notable for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula and a molecular weight of approximately 241.08 g/mol. Its structure features a bromine atom attached to a bicyclic indene framework, along with a carboxylic acid functional group that significantly influences its reactivity and biological interactions .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects . This property positions it as a candidate for therapeutic applications in inflammatory diseases. The compound's ability to modulate inflammatory pathways may be attributed to its structural characteristics, which allow it to interact with various biological targets.

Antimicrobial and Anticancer Potential

The compound has been studied for its antimicrobial and anticancer properties. Preliminary findings suggest that it can inhibit the growth of certain pathogens and cancer cell lines. For example, the compound's derivatives have shown activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, leading to various biological responses. Ongoing research aims to elucidate the precise pathways involved in its action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Bromine atom on indene structure | Anti-inflammatory, antimicrobial |

| 6-Bromo-1-methylindane-1-carboxylic acid | Methyl group substitution | Anticancer properties |

| 6-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Ketone functional group | Potential neuroprotective effects |

This table illustrates how variations in substitution patterns can influence the biological activities of these compounds.

Case Study: Anticancer Activity

A study investigated the anticancer potential of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting moderate antibacterial activity. Further investigations are warranted to explore its efficacy in vivo and its potential as a therapeutic agent .

Q & A

Q. How can computational tools enhance research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.